2-Hydroxyethyl acetoacetate
Overview
Description
2-Hydroxyethyl acetoacetate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Cardiac Metabolism Studies
2-Hydroxyethyl acetoacetate has been utilized in studies of cardiac metabolism. In a study, [1-13C]Acetoacetate was synthesized and its metabolism assessed in both isolated, perfused rat hearts and in vivo rat hearts. This research demonstrated that dynamic nuclear polarization (DNP) of [1-13C]acetoacetate can be an effective in vivo probe of ketone body metabolism in the heart (Miller et al., 2018).
2. Analytical Chemistry Techniques
Another application of this compound is in the development of analytical techniques, such as a kinetic spectrophotometric assay for its rapid determination in blood. This assay allows for precise measurement of acetoacetate at low concentrations, offering a more efficient method for handling samples in laboratories (Price et al., 1977).
3. Diagnostic Applications in Diabetes
Acetoacetate levels have been studied as potential markers for Type 1 diabetes. The differentiation of Type 1 and Type 2 diabetes and the monitoring of diabetic control can be achieved by measuring serum levels of acetoacetate and related ketone bodies (Harano et al., 1984).
4. Synthesis of Chemical Compounds
This compound is also used in the synthesis of chemical compounds. For instance, substituted 2-hydroxy-3-acetylfurans were synthesized by alkylation of tert-butyl acetoacetate with an alpha-haloketone, demonstrating its utility in organic synthesis (Stauffer & Neier, 2000).
5. Neurological Studies
In neurological research, effects of acetoacetate on voltage-dependent Ca2+ channels in hippocampal pyramidal cells have been investigated. Studies showed that acetoacetate and its analogs could inhibit these channels, reduce excitatory postsynaptic currents, and suppress seizures in vivo, indicating its potential in epilepsy research (Kadowaki et al., 2017).
6. Studies on Astrocyte Metabolism
Research on astrocyte amino acid metabolism has also incorporated acetoacetate. It was found that acetoacetate affects the exchange of nitrogen among amino acids in primary cultures of astrocytes, providing insights into brain metabolism and the effects of ketogenic diets (Yudkoff et al., 1997).
Properties
IUPAC Name |
2-hydroxyethyl 3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(8)4-6(9)10-3-2-7/h7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVWZQCLPFPSCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187411 | |
Record name | 2-Hydroxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33736-01-5 | |
Record name | Butanoic acid, 3-oxo-, 2-hydroxyethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33736-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033736015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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